6-Methoxyimidazo[1,2-b]pyridazine
Overview
Description
6-Methoxyimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazopyridazine family. This compound is characterized by the fusion of an imidazole ring with a pyridazine ring, with a methoxy group attached at the 6th position. The unique structure of this compound endows it with distinctive physicochemical properties, making it a valuable scaffold in medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
The primary target of 6-Methoxyimidazo[1,2-b]pyridazine is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells, which may act as a homodimer or a heterodimer to signal through IL-17R . It plays a key role in chronic inflammation and is a major driver of tissue damage .
Mode of Action
This compound acts as an inhibitor of IL-17A . By inhibiting IL-17A, it can reduce the pro-inflammatory responses that IL-17A induces, thereby potentially reducing inflammation and tissue damage .
Biochemical Pathways
The inhibition of IL-17A by this compound affects the IL-23/IL-17 axis , which is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, it can disrupt this axis, potentially leading to improvements in skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Result of Action
The inhibition of IL-17A by this compound can lead to a reduction in inflammation and tissue damage, potentially improving symptoms in conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyimidazo[1,2-b]pyridazine typically involves several key steps:
Amination Reaction: The initial step involves the high-pressure amination of a suitable precursor.
Cyclization Reaction: This step is catalyzed by zinc oxide nanoparticles, leading to the formation of the imidazo[1,2-b]pyridazine core.
Bromination: This step involves the bromination of the intermediate compound to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxyimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated derivatives .
Scientific Research Applications
6-Methoxyimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential pharmacological activities.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has shown promise in the development of new anticancer, antimalarial, and antiviral agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
6-Methoxyimidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar applications in medicinal chemistry.
Pyridazine: A simpler heterocycle that serves as a core scaffold in various drug discovery programs.
Pyridazinone: A derivative of pyridazine with a wide range of pharmacological activities
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which imparts distinct physicochemical properties and biological activities.
Properties
IUPAC Name |
6-methoxyimidazo[1,2-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-3-2-6-8-4-5-10(6)9-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDLUTXPYDMVJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=CN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443930 | |
Record name | 6-Methoxyimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17240-33-4 | |
Record name | 6-Methoxyimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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